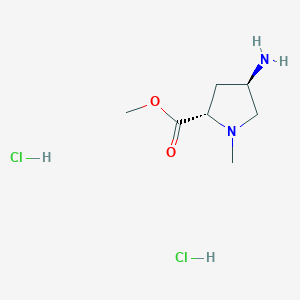
(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide
Übersicht
Beschreibung
(4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide is a chemical compound that has been widely used in scientific research. It is a type of amine that has both methoxy and nitro groups attached to a benzene ring. The compound is commonly referred to as MBNBA hydrobromide and is known for its ability to selectively bind to certain proteins in the body.
Wissenschaftliche Forschungsanwendungen
Photosensitive Protecting Groups
The compound (4-Methoxybenzyl)(3-nitrobenzyl)amine hydrobromide, due to its structural components, could be relevant in the context of photosensitive protecting groups. Photosensitive protecting groups such as 2-nitrobenzyl and 3-nitrophenyl play a critical role in synthetic chemistry, allowing for precise control over the release of protected functional groups upon exposure to light. This principle is especially promising for the development of light-responsive materials and the controlled release of drugs or other active molecules in a spatially and temporally resolved manner (Amit, Zehavi, & Patchornik, 1974).
Biogenic Amines in Fish
Although not directly related to this compound, research on biogenic amines in fish underscores the importance of understanding the chemistry and toxicology of nitrogen-containing compounds. Biogenic amines like histamine, putrescine, and cadaverine are significant in food safety and quality. Their study provides insights into the biological activities of amine compounds, which could be relevant for assessing the environmental and biological interactions of this compound derivatives (Bulushi et al., 2009).
Catalytic Functionalisation of Saturated C-H Bonds
Research on metalloporphyrin-catalysed functionalisation of saturated C-H bonds, including C-O, C-N, and C-C bond formation, highlights the potential of this compound in organic synthesis. The specific functional groups in its structure could make it a substrate or intermediate in catalytic reactions aimed at modifying complex molecules, thus contributing to the synthesis of pharmacologically active compounds or new materials (Che et al., 2011).
Nitrogen Assimilation in Rhodococcus
The diverse enzymatic activity of Rhodococcus in converting nitrogenous compounds highlights the potential biotechnological applications of nitrogen-containing molecules like this compound. Understanding the metabolic pathways and enzyme mechanisms involved in nitrogen assimilation could guide the development of bioremediation strategies or the synthesis of valuable nitrogen-containing products (Foster et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-methoxyphenyl)-N-[(3-nitrophenyl)methyl]methanamine;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3.BrH/c1-20-15-7-5-12(6-8-15)10-16-11-13-3-2-4-14(9-13)17(18)19;/h2-9,16H,10-11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYMSYVTNJVETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC2=CC(=CC=C2)[N+](=O)[O-].Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Isopropyl-5-[(2S)-2-pyrrolidinyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B3106884.png)



![2-[3-(4-Morpholinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B3106911.png)






amine hydrobromide](/img/structure/B3106986.png)

![(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl)amine bis(trifluoroacetate)](/img/structure/B3106999.png)